molecular formula C16H15FN2O3 B6539070 N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide CAS No. 1060312-29-9

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B6539070
CAS No.: 1060312-29-9
M. Wt: 302.30 g/mol
InChI Key: JBKZTKHSNXYOQR-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a molecular structure that includes a phenylacetamide core and a fluorophenoxy moiety, a combination observed in bioactive molecules designed to modulate specific biological targets . While the specific mechanism of action for this precise compound is not yet fully characterized in the public scientific literature, its structural framework is common in the development of receptor ligands and enzyme inhibitors. Researchers may explore its potential as a key intermediate or a novel chemical entity in drug discovery projects. Given the known activity of structurally related compounds, it may hold value for investigating pathways involving growth factor receptors or serotonergic systems . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-13-3-1-2-4-14(13)22-10-16(21)19-12-7-5-11(6-8-12)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKZTKHSNXYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

A. Fluorophenoxy vs. Chlorophenoxy/Methoxyphenoxy

  • The target compound’s 2-fluorophenoxy group offers enhanced metabolic stability and membrane permeability compared to 2-chlorophenoxy () or 2-methoxyphenoxy (). Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life, while chlorine’s larger size may sterically hinder target binding .
  • Methoxyphenoxy derivatives (e.g., ) exhibit increased solubility due to the polar methoxy group but may suffer from faster hepatic clearance .

B. Carbamoylmethyl vs. Sulfonamide/Morpholino Groups

  • The carbamoylmethyl group in the target compound provides hydrogen-bonding sites (–NH and –CO), enhancing solubility and receptor affinity. In contrast, sulfonamide -containing analogs (e.g., ) exhibit stronger acidity (pKa ~1–3) due to the –SO2– group, which may improve membrane penetration but reduce plasma stability .
  • Morpholino sulfonyl derivatives () demonstrate balanced lipophilicity and solubility, contributing to their efficacy against COVID-19 in preclinical studies .

C. Heterocyclic Additions (Triazole, Thiazole, Isoxazole)

  • For example, the thiazole ring in CAS 500105-14-6 likely interacts with kinase ATP-binding pockets .

Q & A

Q. How can the synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide be optimized for improved yield and purity?

  • Methodological Answer: Multi-step synthesis routes are typically employed, starting with nucleophilic substitution of 2-fluorophenol with chloroacetamide derivatives. Key steps include:
  • Catalyst selection : Sodium hydroxide or potassium carbonate for deprotonation .
  • Reaction conditions : Reflux in ethanol or dichloromethane under nitrogen to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization for final product purity .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of fluorophenol) and monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm carbamoylmethyl and fluorophenoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What strategies address poor solubility in aqueous buffers during biological assays?

  • Methodological Answer:
  • Solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for in vitro studies .
  • Co-solvents : Ethanol or PEG-400 for in vivo formulations, ensuring compatibility with assay protocols .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor antagonism vs. enzyme inhibition)?

  • Methodological Answer:
  • Standardized assays : Reproduce studies under uniform conditions (e.g., cell lines, receptor subtypes, ATP concentrations) .
  • Off-target profiling : Use kinase/GPCR screening panels to identify secondary targets .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. chlorine substitutions) to isolate SAR drivers .
  • Purity validation : Confirm absence of synthetic byproducts (e.g., hydrolyzed acetamide) via LC-MS .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Methodological Answer:
  • Receptor binding assays : Radioligand displacement studies (e.g., [³H]-glutamate for metabotropic glutamate receptor antagonism) .
  • Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) .
  • Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
  • Computational docking : Generate homology models (e.g., using AutoDock Vina) to predict binding poses in receptor pockets .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Methodological Answer:
  • Substitution libraries : Synthesize analogs with:
  • Phenoxy modifications : Replace 2-fluorophenoxy with 3- or 4-fluoro isomers .
  • Carbamoylmethyl variations : Introduce methyl/ethyl groups to the urea moiety .
  • In vitro screening : Prioritize analogs based on logP (2.5–4.0) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .

Q. What methodologies are effective for determining metabolic stability and degradation pathways?

  • Methodological Answer:
  • Liver microsomal assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Identify isoforms involved (e.g., CYP3A4/2D6) using fluorescent probes .
  • Degradant identification : High-resolution mass spectrometry (HRMS) to detect hydroxylated or de-fluorinated metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?

  • Methodological Answer:
  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) .
  • Dose-response curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values .
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .

Q. What approaches validate crystallographic data for this compound?

  • Methodological Answer:
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol) and resolve structure with SHELX .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian 16) .
  • Powder XRD : Confirm polymorphic consistency between batches .

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